molecular formula C18H17Cl2FN2O B4675426 2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4675426
M. Wt: 367.2 g/mol
InChI Key: MVNDCTAMOUEBRT-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone is a complex organic compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the dichlorophenyl and fluorophenyl intermediates. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl acetate
  • 2,6-Dichlorophenylboronic acid
  • 2-Chloro-N-(2,6-dichlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,6-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazino]-1-ethanone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN2O/c19-16-2-1-3-17(20)15(16)12-18(24)23-10-8-22(9-11-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNDCTAMOUEBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
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2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE
Reactant of Route 6
2-(2,6-DICHLOROPHENYL)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

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